molecular formula C12H11Cl B12273585 1-(Chloromethyl)-3-methylnaphthalene

1-(Chloromethyl)-3-methylnaphthalene

Cat. No.: B12273585
M. Wt: 190.67 g/mol
InChI Key: ODICZNLVJBYVOS-UHFFFAOYSA-N
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Description

Significance of Chloromethylated Naphthalenes in Modern Organic Synthesis

Chloromethylated naphthalenes, including isomers like 1-(chloromethyl)naphthalene (B51744) and 2-(chloromethyl)naphthalene, are pivotal intermediates in organic synthesis. guidechem.comgoogle.comgoogle.com Their significance stems from their ability to act as versatile building blocks for constructing more complex molecules. The reactive chloromethyl group serves as a handle for introducing the bulky, aromatic naphthalene (B1677914) unit into other structures, which can impart unique photophysical or material properties.

Key applications and areas of significance include:

Synthesis of Chemical Intermediates: They are precursors for a wide range of naphthalene derivatives. For instance, 1-(chloromethyl)naphthalene can be used to synthesize α-naphthaldehyde, 1-naphthoic acid, 1-naphthylacetic acid, 1-naphthoyl chloride, and 1-naphthylmethylamine. guidechem.comgoogle.comgoogle.comgoogle.com These products, in turn, have further applications in pharmaceuticals and agrochemicals.

Materials Science: These compounds are employed in the creation of specialized polymers and synthetic resins. chemicalbook.com The incorporation of the naphthalene moiety can enhance thermal stability and chemical resistance in the resulting materials. They have also been used as initiators for atom transfer radical polymerization (ATRP) to produce polymers with a fluorescent naphthalene label. chemicalbook.com

Dyes and Pigments: Chloromethylated naphthalenes are key materials in the synthesis of certain dye pigments and fluorescent brightening agents. chemicalbook.comlookchem.com

Advanced Catalysis: In palladium-catalyzed reactions, chloromethylnaphthalene derivatives can undergo nucleophilic dearomatization to produce substituted carbocycles, a process valuable for creating complex organic molecules. chemicalbook.comchemicalbook.com

Historical Context of Naphthalene Functionalization and Chloromethylation Reactions

The history of naphthalene chemistry began with its discovery in the early 19th century. In 1819, John Kidd first isolated it from coal tar, a complex mixture of hydrocarbons. encyclopedia.com The chemical formula, C₁₀H₈, was determined by Michael Faraday in 1826, and its structure of two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later. wikipedia.org

Early studies of naphthalene's reactivity showed that it readily undergoes electrophilic aromatic substitution, often more easily than benzene. wikipedia.org Initial functionalization methods included chlorination and bromination, which proceed without a catalyst, and Friedel-Crafts alkylation. wikipedia.org These reactions laid the groundwork for the synthesis of a multitude of substituted naphthalenes.

The specific reaction of chloromethylation of aromatic rings was famously described by Gustave Louis Blanc in 1923. wikipedia.org The Blanc chloromethylation involves reacting an aromatic compound with formaldehyde (B43269) and hydrogen chloride, typically using a Lewis acid catalyst like zinc chloride. wikipedia.org This became a foundational method for introducing the chloromethyl group.

Over the years, various methods for synthesizing chloromethylnaphthalenes have been developed, reflecting an ongoing effort to improve efficiency, safety, and environmental friendliness.

Table 2: Overview of Synthesis Methods for Chloromethylated Naphthalenes

Method Reagents & Catalysts Key Characteristics
Direct Chloromethylation (Blanc-type) Naphthalene, paraformaldehyde, HCl, phosphoric acid, acetic acid. derpharmachemica.comorgsyn.orgkoreascience.kr A classical method. Optimization studies have focused on temperature, reaction time, and molar ratios to increase yields, which can reach up to 75%. koreascience.kr
Side-chain Chlorination 1-Methylnaphthalene (B46632), chlorine gas (Cl₂), often with light. guidechem.comgoogle.com Involves high temperatures and the use of hazardous chlorine gas, leading to significant environmental concerns. guidechem.comgoogle.com
Catalytic Chloromethylation Naphthalene, paraformaldehyde, HCl, with Lewis acid (e.g., ZnCl₂, FeCl₃/CuCl₂) and phase-transfer catalysts. guidechem.comgoogle.com Modern approaches aim to reduce reaction temperature and time, significantly improving yield and purity while avoiding some of the harshest reagents. guidechem.comgoogle.com
From Naphthyl Methanol (B129727) 1-Naphthalenemethanol (B1198782), thionyl chloride (SOCl₂). chemicalbook.com A route starting from the corresponding alcohol, useful for specific laboratory-scale syntheses. chemicalbook.com

Data sourced from references chemicalbook.comguidechem.comgoogle.comgoogle.comderpharmachemica.comorgsyn.orgkoreascience.kr

The development of these synthetic routes has been crucial. Early procedures often resulted in mixtures of isomers (e.g., 1- and 2-chloromethylnaphthalene) and byproducts like di-1-naphthylmethane. guidechem.comorgsyn.org More recent innovations, such as the use of specific Lewis acids and phase-transfer catalysts, have allowed for greater control over the reaction, leading to higher purity and yields under milder conditions. guidechem.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11Cl

Molecular Weight

190.67 g/mol

IUPAC Name

1-(chloromethyl)-3-methylnaphthalene

InChI

InChI=1S/C12H11Cl/c1-9-6-10-4-2-3-5-12(10)11(7-9)8-13/h2-7H,8H2,1H3

InChI Key

ODICZNLVJBYVOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)CCl

Origin of Product

United States

Reactivity and Reaction Pathways of 1 Chloromethyl 3 Methylnaphthalene Derivatives

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The primary mode of reactivity for 1-(chloromethyl)-3-methylnaphthalene is the nucleophilic substitution at the benzylic carbon. The chlorine atom is a good leaving group, and the resulting benzylic carbocation intermediate is stabilized by the adjacent naphthalene (B1677914) ring system, facilitating SN1-type reactions. However, SN2-type pathways are also common, particularly with strong nucleophiles. This reactivity allows for the facile introduction of a wide range of functional groups.

Carbon-based nucleophiles are frequently used to form new carbon-carbon bonds with chloromethylnaphthalene derivatives. In a typical reaction, a stabilized carbanion, such as that derived from diethyl malonate, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride.

For instance, the reaction of 1-(chloromethyl)naphthalene (B51744) with diethyl malonate in the presence of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) smoothly yields the corresponding benzylation product. acs.org While simple benzylation is the typical outcome, palladium catalysis can alter this pathway, leading to dearomatization. acs.org The presence of a methyl group at the 3-position, as in this compound, can introduce steric hindrance that may influence reaction rates and yields compared to the unsubstituted parent compound. acs.org

Similarly, reactions with arylacetonitriles can be achieved. Palladium-catalyzed reactions of 1-(chloromethyl)naphthalenes with (hetero)arylacetonitriles can lead to either ortho- or para-acylated naphthalene products, with the regioselectivity controlled by the choice of the palladium catalyst's ligand. chemicalbook.com A sterically bulky ligand tends to favor the para-acylated product, while a less bulky ligand yields the ortho-acylated product. chemicalbook.com

Table 1: Reactions with Carbon-Centered Nucleophiles
NucleophileReagents/ConditionsProduct TypeReference
Diethyl malonateNaH, Pd(PPh3)4 (cat.), THF, r.t.Benzylation Product acs.org
ArylacetonitrilesPd Catalyst, Ligand (e.g., t-BuPPh2 or Me2PPh)Regioselective Acylated Naphthalenes chemicalbook.com

Nitrogen nucleophiles readily react with this compound to form carbon-nitrogen bonds, a key step in the synthesis of various biologically active molecules and materials. A series of 1-(chloromethyl)naphthalene derivatives have been synthesized by condensing it with various substituted anilines and heteroaryls, such as 4H-1,2,4-triazol-4-amine. These reactions are typically carried out by refluxing the reactants in the presence of a base like potassium carbonate in a suitable solvent. Cyclic amines such as morpholine (B109124) are also effective nucleophiles in this context, leading to the corresponding N-substituted products.

Table 2: Reactions with Nitrogen-Centered Nucleophiles
NucleophileReagents/ConditionsProduct TypeReference
Substituted AnilinesK2CO3, Solvent (e.g., CH3CN), RefluxN-(naphthalen-1-ylmethyl)anilines
Heteroaryls (e.g., 4H-1,2,4-triazol-4-amine)K2CO3, Solvent, RefluxN-Substituted Heterocycles
MorpholineBase, Solvent4-(naphthalen-1-ylmethyl)morpholine

The chlorine atom of the chloromethyl group can be substituted by other halogens, such as bromine or iodine, through a Finkelstein-type reaction. This halogen exchange can be synthetically useful as the corresponding iodo- and bromo-methyl derivatives can exhibit different reactivity profiles, often being more reactive towards nucleophiles. Metal-catalyzed processes, particularly using nickel complexes, have been developed for halogen exchange on aryl halides, and similar principles can be applied to benzylic systems. nih.gov This transformation allows for a broader scope of subsequent derivatization reactions by providing a more reactive electrophile.

The introduction of a nitrile group is a valuable synthetic transformation, as the nitrile can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of other functional groups. This compound can be converted to the corresponding naphthalene acetonitrile (B52724) derivative by reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). researchgate.net This reaction typically proceeds via an SN2 mechanism in a polar aprotic solvent. The resulting (3-methylnaphthalen-1-yl)acetonitrile is an important intermediate for synthesizing compounds like 1-naphthylacetic acid, a plant hormone. google.com

Ethers can be formed through the Williamson ether synthesis, where an alkoxide or phenoxide displaces the chloride from this compound. The reaction with aryl alcohols (phenols) requires a base to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide ion. This reaction is a straightforward method for preparing aryl naphthylmethyl ethers. For example, 1-benzyloxy-5-hydroxynaphthalene has been prepared from related naphthalene precursors, demonstrating the formation of such ether linkages. researchgate.net

Dearomatization Reactions of Chloromethylnaphthalene Derivatives

Beyond simple substitution at the chloromethyl group, the entire naphthalene ring system can be involved in reactions that lead to a loss of aromaticity. Palladium-catalyzed nucleophilic dearomatization of chloromethylnaphthalene derivatives has been developed as a method to produce substituted carbocycles. acs.orgacs.org In this process, the reaction of a chloromethylnaphthalene with a nucleophile like diethyl malonate, in the presence of a palladium catalyst such as Pd(PPh₃)₄, does not yield the simple substitution product. acs.org Instead, the reaction proceeds via the formation of an η³-benzylpalladium intermediate, which activates the aromatic system to undergo nucleophilic attack directly on the naphthalene ring. acs.org This results in the formation of ortho- or para-substituted dihydronaphthalene derivatives, effectively transforming the flat aromatic starting material into a three-dimensional carbocycle. acs.org The presence and position of substituents on the naphthalene ring, such as the methyl group in this compound, can influence the efficiency and regioselectivity of this dearomatization process. acs.org

Palladium-Catalyzed Dearomatization Strategies

Palladium catalysis provides a powerful tool for the dearomatization of naphthalene derivatives, including those derived from this compound. These strategies typically involve the activation of the aromatic system through the formation of palladium intermediates, rendering the naphthalene ring susceptible to nucleophilic attack. This approach facilitates the conversion of stable aromatic compounds into highly functionalized carbocycles under mild reaction conditions. acs.orgacs.org The development of catalytic dearomatization methods is of fundamental importance as it provides efficient access to the alicyclic frameworks common in many biologically active compounds. nih.gov

A cornerstone of the palladium-catalyzed dearomatization of this compound and related derivatives is the in-situ generation of η3-benzylpalladium intermediates. acs.org This process begins with the oxidative addition of the palladium(0) catalyst, such as Pd(PPh₃)₄, into the carbon-chlorine bond of the chloromethyl group. This step forms a σ-benzylpalladium(II) complex. Subsequently, this intermediate undergoes a rearrangement where the palladium atom coordinates to the C1, C2, and C8a carbons of the naphthalene ring, forming the more stable and electronically distinct η3-benzylpalladium complex. acs.orgresearchgate.net

This η3-benzylpalladium intermediate possesses electronic properties similar to η6-arene metal complexes, which activates the naphthalene ring system. acs.org The coordinated aromatic ring becomes electron-deficient and thus susceptible to attack by nucleophiles. This reactivity is a departure from the typical behavior of aromatic compounds. The subsequent reaction with a nucleophile, in a process akin to a Tsuji-Trost reaction, does not occur at the benzylic carbon but rather on the aromatic ring itself, leading to the formation of dearomatized products. acs.org

A significant feature of the nucleophilic dearomatization via η3-benzylpalladium intermediates is the ability to control the regioselectivity of the nucleophilic attack. The attack can occur at either the carbon ortho or para to the original benzylic carbon, leading to different structural isomers. acs.org For derivatives of 1-(chloromethyl)naphthalene, this corresponds to attack at the C2 (ortho) or C4 (para) position.

The regioselectivity of this process is influenced by several factors, including the electronic and steric properties of the naphthalene substrate and the nature of the nucleophile. Research has shown that various chloromethyl naphthalene derivatives can be efficiently transformed into either ortho- or para-substituted carbocycles in satisfactory to excellent yields. acs.org For instance, palladium-catalyzed remote C-H dimethylamination of 1-chloromethylnaphthalenes using N,N-dimethylformamide as the amino source occurs exclusively at the 4-position (para). nih.gov The ability to direct the functionalization to a specific position is a critical advantage for the synthesis of complex molecules. researchgate.netnih.gov

Table 1: Regioselectivity in Palladium-Catalyzed Dearomatization of Naphthalene Derivatives with Diethyl Malonate

SubstrateProduct PositionYield (%)Reference
1-(Chloromethyl)naphthalenepara89% acs.org
1-(Chloromethyl)-4-methylnaphthaleneortho90% acs.org
1-(Chloromethyl)-4-bromonaphthaleneortho71% acs.org

The choice of ligand coordinated to the palladium center is crucial for controlling the selectivity and efficiency of the dearomatization reaction. Ligands can influence the stability of the catalytic species, the rate of oxidative addition, and the regioselectivity of the nucleophilic attack. nih.gov

For example, in related palladium-catalyzed reactions, the use of bulky, electron-rich phosphine (B1218219) ligands like tricyclohexylphosphine (PCy₃) has been shown to promote dearomatization pathways. In contrast, chelating bidentate phosphine ligands can favor different reaction pathways, such as traditional benzylation products, by potentially blocking coordination sites on the palladium atom necessary for the dearomatization sequence. nih.gov

In the context of asymmetric dearomatization, chiral ligands are essential for inducing enantioselectivity. Specialized ligands such as P-chiral monophosphorus ligands (e.g., AntPhos) or bifunctional phosphine ligands (e.g., sSPhos) have been developed to create a specific chiral environment around the metal center. acs.orgresearchgate.net These ligands can engage in noncovalent interactions with the substrate, such as electrostatic interactions, to direct the reaction pathway and achieve high levels of stereocontrol. cam.ac.ukmdpi.com The design and application of bespoke chiral ligands are critical for accessing valuable enantioenriched sp³-rich structures from simple aromatic precursors. acs.org

Dearomatization reactions involving naphthalene derivatives can proceed through either intermolecular or intramolecular pathways, each offering distinct synthetic advantages.

Intermolecular dearomatization involves the reaction of the naphthalene substrate with a separate, external nucleophile or reactant. researchgate.net The palladium-catalyzed nucleophilic dearomatization of this compound with soft carbon nucleophiles like diethyl malonate is a prime example of an intermolecular process. acs.org These reactions benefit from the use of readily available starting materials but face challenges in controlling site-selectivity. researchgate.net Other intermolecular strategies include visible-light-induced dearomative [4+2] cycloadditions and photoredox-catalyzed hydroalkylative dearomatization, which expand the scope of accessible molecular structures. nih.govnih.govrsc.org

Intramolecular dearomatization , conversely, involves a nucleophile that is tethered to the naphthalene substrate. This strategy is often more efficient due to favorable entropic factors. Palladium-catalyzed intramolecular dearomative cyclizations have been developed to synthesize complex polycyclic skeletons, such as chiral dihydrophenanthridinone and dihydrocarbazolone derivatives. nih.govresearchgate.net These reactions can create all-carbon quaternary stereocenters with high yields and enantioselectivities, demonstrating a powerful method for building molecular complexity. nih.govresearchgate.net

Beyond simple alkylation, palladium-catalyzed dearomatization can be used to introduce more complex and synthetically versatile groups, such as allyl and propargyl moieties. Theoretical studies using density functional theory (DFT) have investigated the mechanism of palladium-catalyzed dearomatization of chloromethylnaphthalene with allenyltributylstannane. acs.org

The calculations show that the reaction proceeds through the formation of η³-methylnaphthalene-η¹-propargyl-Pd and η³-methylnaphthalene-η¹-allenyl-Pd intermediates. The crucial step is the reductive elimination, where the terminal carbons of the propargyl or allenyl ligand couple with the para-carbon of the η³-methylnaphthalene ligand. This step leads directly to the formation of the corresponding propargylated and allenylated dearomatization products. acs.org These functionalities are highly valuable in organic synthesis, serving as handles for further transformations.

Electrophilic Aromatic Substitution Considerations in Naphthalene Reactivity

While palladium catalysis activates the naphthalene ring for nucleophilic attack, the inherent reactivity of the this compound system is traditionally governed by the principles of electrophilic aromatic substitution (SEAr). wikipedia.org In an SEAr reaction, an electrophile replaces a hydrogen atom on the aromatic ring, typically proceeding through a positively charged intermediate known as an arenium ion or sigma complex. wikipedia.org

The regioselectivity of SEAr on a substituted naphthalene is dictated by the electronic properties of the existing substituents. The naphthalene ring itself shows a preference for substitution at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting arenium ion intermediate. pearson.com

In this compound, two substituents influence the reactivity:

Methyl Group (at C3): The methyl group is an activating, ortho, para-directing group due to positive inductive and hyperconjugative effects. It donates electron density to the ring, stabilizing the arenium ion intermediate and increasing the rate of reaction. scielo.org.mx It will direct incoming electrophiles primarily to the C2 and C4 positions.

Chloromethyl Group (at C1): The chloromethyl group (-CH₂Cl) is generally considered to be a deactivating group due to the electron-withdrawing inductive effect of the chlorine atom. This effect withdraws electron density from the ring, destabilizing the arenium ion and slowing the reaction rate relative to benzene (B151609). scielo.org.mx As a deactivating group, it would primarily direct incoming electrophiles to the meta positions relative to itself (C3, C5, C7), although its effect is weaker than strongly deactivating groups.

Other Significant Chemical Transformations

Formation of Organometallic Reagents (e.g., Grignard Reagents)

This compound can be converted into its corresponding organometallic derivative, most notably a Grignard reagent. This transformation inverts the electrophilic character of the benzylic carbon into a potent nucleophile. The reaction involves treating the chloromethyl compound with magnesium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). utexas.edumnstate.edulibretexts.org

The general equation for the formation of the Grignard reagent is as follows:

Reaction Scheme for Grignard Reagent Formation

The formation of Grignard reagents is highly sensitive to moisture and protic solvents, which will rapidly protonate and quench the reagent, forming 1,3-dimethylnaphthalene (B47081). utexas.edumnstate.edu The reactivity of organic halides in Grignard formation follows the trend I > Br > Cl, meaning that chlorides are the least reactive. libretexts.org Therefore, activation of the magnesium surface, for example by using iodine or mechanical crushing, may be necessary to initiate the reaction. wikipedia.org The resulting organomagnesium compound, (3-methylnaphthalen-1-yl)methylmagnesium chloride, is a powerful nucleophile and strong base, valuable for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, esters, and carbon dioxide. mnstate.edu

Key Parameters for Grignard Reagent Synthesis
ParameterRequirementRationale
SolventAnhydrous Ether (e.g., Diethyl Ether, THF)Solvent must be aprotic to prevent quenching the reagent; ether coordinates with and stabilizes the Grignard reagent. utexas.edu
ReactantMagnesium Metal (typically turnings or ribbon)Reacts with the alkyl halide in a redox reaction to form the organometallic compound. mnstate.edu
AtmosphereInert (e.g., Nitrogen, Argon)Prevents reaction with atmospheric moisture and oxygen. libretexts.org
ActivationIodine, 1,2-dibromoethane, or mechanical meansRemoves the passivating magnesium oxide layer to initiate the reaction. wikipedia.org

Reduction and Dechlorination Reactions

The chloromethyl group of this compound can be reduced to a methyl group, effectively achieving dechlorination and converting the molecule to 1,3-dimethylnaphthalene. This transformation is a common method for removing a benzylic halogen.

Several methods are effective for the reduction of benzylic halides:

Catalytic Hydrogenation: This method involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction cleaves the carbon-chlorine bond and replaces it with a carbon-hydrogen bond.

Hydride Reagents: Powerful hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), can reduce benzylic halides. The reaction proceeds via nucleophilic substitution of the chloride by a hydride ion.

Dissolving Metal Reduction: While less common for simple dechlorination, systems like sodium in liquid ammonia can also effect this transformation.

Acid-Mediated Reduction: Reduction of benzylic alcohols using hydriodic acid (HI) and red phosphorus is a classic method. beilstein-journals.orgresearchgate.net This protocol can also be applied to the corresponding halides, where the alkyl iodide is a key intermediate in the reduction of the C-O bond to a C-H bond. beilstein-journals.org

General Reduction Reaction

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might also be susceptible to reduction.

Synthesis of Aldehydes via Sommelet Reaction and Related Protocols

A significant transformation of this compound is its conversion to the corresponding aldehyde, 3-methylnaphthalene-1-carbaldehyde. The Sommelet reaction is a classic and effective method for this purpose. wikipedia.orgsynarchive.com The reaction utilizes hexamine (hexamethylenetetramine) as the reagent in a two-step process that occurs in a single pot. organicreactions.orggoogle.com

The reaction proceeds through the following stages:

Formation of a Hexaminium Salt: The benzylic halide reacts with hexamine via nucleophilic substitution to form a quaternary ammonium (B1175870) salt. wikipedia.orgorganicreactions.org

Hydrolysis and Rearrangement: The hexaminium salt is then hydrolyzed, typically with water or aqueous acid. This step involves a complex mechanism, including a hydride transfer, that ultimately oxidizes the benzylic carbon to an aldehyde. wikipedia.orggoogle.com

Sommelet Reaction Pathway

The Sommelet reaction is particularly useful for preparing aromatic aldehydes from benzylic halides and is known to be applicable to chloromethylnaphthalenes. google.com

Stages of the Sommelet Reaction
StageDescriptionKey Reagent(s)
1. Salt FormationThe benzylic halide alkylates one of the nitrogen atoms of hexamine. organicreactions.orgHexamine (C₆H₁₂N₄)
2. Hydrolysis & OxidationThe resulting quaternary salt is hydrolyzed, leading to the formation of the aldehyde. wikipedia.orgWater (H₂O)

Friedel-Crafts Alkylation Reactions Involving Chloromethylnaphthalenes

As a benzylic halide, this compound is an excellent electrophile for Friedel-Crafts alkylation reactions. wikipedia.orgmt.com In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), it can alkylate other aromatic rings. mt.combeyondbenign.org

The reaction mechanism involves the formation of a benzylic carbocation, which is stabilized by the adjacent naphthalene ring. This electrophile then attacks the electron-rich aromatic ring of another molecule (the substrate), followed by deprotonation to restore aromaticity.

Friedel-Crafts Alkylation Example

Research has demonstrated that even sterically hindered and electronically deactivated polychlorinated chloromethylnaphthalenes can successfully alkylate pentachlorobenzene in the presence of AlCl₃, highlighting the robust reactivity of the chloromethylnaphthalene moiety as an alkylating agent. researchgate.net

Carbonylation Reactions

The carbon-chlorine bond in this compound can be targeted in carbonylation reactions to introduce a carbonyl group, thereby synthesizing carboxylic acid derivatives. A common and powerful method is palladium-catalyzed carbonylation, where the substrate is reacted with carbon monoxide (CO) in the presence of a palladium catalyst and a nucleophile. uc.pt

Depending on the nucleophile used, different products can be obtained:

With an alcohol (R'OH): The reaction, often termed carboalkoxylation, yields an ester, such as methyl (3-methylnaphthalen-1-yl)acetate.

With water (H₂O): The reaction yields the carboxylic acid, (3-methylnaphthalen-1-yl)acetic acid.

With an amine (R'₂NH): The reaction yields an amide.

The general transformation for ester synthesis is: Palladium-Catalyzed Carbonylation

These reactions are highly valuable as they allow for the direct conversion of a halide to a carboxylic acid derivative, which is a key intermediate in the synthesis of many pharmaceuticals and other fine chemicals. uc.ptutwente.nl For example, the related compound α-naphthylacetic acid can be synthesized from α-chloromethylnaphthalene via the corresponding nitrile. researchgate.netcdnsciencepub.com

Mechanistic Investigations of Reactions Involving 1 Chloromethyl 3 Methylnaphthalene

Elucidation of Chloromethylation Reaction Mechanisms (e.g., Electrophilic Substitution Pathways)

The primary method for synthesizing 1-(chloromethyl)-3-methylnaphthalene is through the chloromethylation of 3-methylnaphthalene, a classic example of an electrophilic aromatic substitution. dur.ac.uk This reaction, often referred to as the Blanc chloromethylation, involves treating the aromatic substrate with formaldehyde (B43269) (or its polymers like paraformaldehyde) and hydrogen chloride under acidic conditions. dur.ac.ukwikipedia.org A Lewis acid, most commonly zinc chloride (ZnCl₂), is typically required as a catalyst to enhance the electrophilicity of the attacking species. wikipedia.orgresearchgate.net Other Lewis acids such as aluminum chloride and tin(IV) chloride have also been employed. dur.ac.uk

The mechanism proceeds through the formation of a potent electrophile. Under the acidic conditions catalyzed by ZnCl₂, formaldehyde is protonated, which makes its carbonyl carbon highly susceptible to nucleophilic attack. wikipedia.org The aromatic π-electrons of the naphthalene (B1677914) ring attack this activated formaldehyde species. wikipedia.org Subsequent loss of a proton restores the aromaticity of the ring, yielding a benzyl (B1604629) alcohol intermediate, which is then rapidly converted to the final chloromethylated product by hydrogen chloride. wikipedia.org

Alternative electrophilic species that may be operative include the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the highly reactive chlorocarbenium cation (ClCH₂⁺), which can form in the presence of zinc chloride. wikipedia.org The choice of catalyst and reaction conditions is crucial, as stronger catalysts like aluminum chloride can promote the formation of diarylmethane side products. dur.ac.uk Theoretical studies on methyl-substituted naphthalenes have utilized molecular orbital calculations to predict the most reactive positions for electrophilic substitution. cdnsciencepub.com These calculations show that reactivity indices, such as localization energy (L,) and superdelocalizability (S,), are very effective in forecasting the outcomes of chloromethylation, highlighting the importance of considering the properties of the substrate-reagent interaction. cdnsciencepub.com

Detailed Studies of Transition Metal-Catalyzed Pathways

Transition metal catalysis, particularly using palladium, has opened new avenues for the functionalization of this compound and its analogues. These methods often proceed via dearomatization, transforming the stable aromatic naphthalene core into valuable carbocyclic structures. acs.org Palladium-catalyzed nucleophilic dearomatization of chloromethyl naphthalene derivatives has been shown to produce ortho- or para-substituted carbocycles in high yields under mild conditions. acs.org

The catalytic cycle for the palladium-catalyzed dearomatization of chloromethylnaphthalenes has been extensively investigated using Density Functional Theory (DFT) calculations. xmu.edu.cnacs.org These reactions typically involve a Pd(0) catalyst and proceed through a well-defined sequence of oxidative addition, ligand exchange, and reductive elimination. xmu.edu.cnacs.orgresearchgate.net A key feature of these mechanisms is the in-situ formation of an η³-benzylpalladium intermediate, which activates the aromatic system for nucleophilic attack. acs.org

The catalytic cycle initiates with the oxidative addition of the C-Cl bond of this compound to a Pd(0) complex. acs.org This step is often facilitated by phosphine (B1218219) ligands. DFT studies indicate that a monophosphine palladium complex is catalytically more active for the oxidative addition step than a corresponding bisphosphine complex. acs.orgresearchgate.net This addition results in the formation of a Pd(II) species. youtube.com A crucial intermediate formed in this process is the η³-exo-(naphthyl)methyl palladium complex. xmu.edu.cn The formation of this η³-coordinated moiety reduces the aromatic resonance energy of the naphthalene ring, thereby facilitating subsequent dearomatizing transformations. nih.gov

Following oxidative addition, the next step depends on the nature of the nucleophile. In reactions with organostannanes, such as allenyltributylstannane, a transmetalation step occurs. acs.orgresearchgate.net This is a critical stage where the allenyl or propargyl group is transferred from the tin atom to the palladium center, forming a new palladium intermediate. acs.orgresearchgate.net This step can be decisive in determining the final product distribution. acs.org

In reactions involving other nucleophiles, such as cyclic amines (e.g., morpholine) or arylacetonitriles, the process involves ligand exchange. xmu.edu.cnrsc.org The nucleophile coordinates to the palladium center, displacing a previous ligand and setting the stage for the final bond-forming step. xmu.edu.cn

The final step of the catalytic cycle is reductive elimination, which forms the new C-C or C-N bond and regenerates the Pd(0) catalyst. DFT calculations have provided significant clarity on this pathway. xmu.edu.cn It was initially proposed that the reaction might proceed through an η³-exo to η³-endo rearrangement of the naphthylmethyl ligand, but calculations revealed this to be energetically unfavorable. xmu.edu.cn Instead, the dearomatization product is formed via an intramolecular coupling between the para-carbon of the η³-exo-(naphthyl)methyl ligand and the coordinated nucleophile (e.g., the nitrogen atom of an amide ligand). xmu.edu.cn This direct C-N bond formation pathway has a significantly lower free energy barrier (13.1 kcal/mol) compared to the one involving the η³-endo intermediate (37.8 kcal/mol). xmu.edu.cn Similarly, C-C bond formation occurs by coupling the terminal carbon of a propargyl or allenyl ligand with the para-carbon of the η³-methylnaphthalene ligand. acs.orgresearchgate.net

Mechanistic Cycles of Palladium-Catalyzed Dearomatization Reactions

Kinetic and Thermodynamic Analysis for Reaction Pathway Control

Kinetic and thermodynamic data are paramount for understanding and controlling the reaction pathways involving this compound. DFT calculations have been instrumental in providing this data, particularly in the context of palladium-catalyzed dearomatization. xmu.edu.cnrsc.org The calculated free energy barriers for different mechanistic steps reveal the most likely reaction pathways and identify rate-determining steps.

A prime example is the reductive elimination step in the Pd-catalyzed reaction with morpholine (B109124), where the calculated activation barrier of 13.1 kcal/mol for the direct C-N coupling from the η³-exo intermediate makes the reaction kinetically favorable. xmu.edu.cn This is in stark contrast to the much higher barrier of 37.8 kcal/mol for the pathway involving an η³-endo intermediate, rendering the latter thermodynamically and kinetically inaccessible. xmu.edu.cn

Reaction PathwayIntermediateCalculated Free Energy Barrier (kcal/mol)Kinetic FavorabilityReference
C-N Coupling (Dearomatization)η³-exo-(naphthyl)methyl13.1High xmu.edu.cn
C-N Coupling via Rearrangementη³-endo-(naphthyl)methyl37.8Low xmu.edu.cn
para-C-C Coupling (tBuPPh2 ligand)η³-exo-(naphthyl)methyl7.8High rsc.org
ortho-C-C Coupling (tBuPPh2 ligand)η³-exo-(naphthyl)methyl10.4Moderate rsc.org
ortho-C-C Coupling (Me2PPh ligand)η³-exo-(naphthyl)methyl7.3High rsc.org
para-C-C Coupling (Me2PPh ligand)η³-exo-(naphthyl)methyl10.2Moderate rsc.org

Furthermore, kinetic control can be exerted by modifying the ligands on the palladium catalyst. For the reaction with phenylacetonitrile, using a bulky ligand like tBuPPh₂ favors the formation of the para-substituted product due to steric hindrance that destabilizes the transition state leading to the ortho product. rsc.org Conversely, a smaller ligand such as Me₂PPh favors the ortho-product, a preference attributed to stabilizing π-π stacking interactions between the phenyl group of the phenylethenimine ligand and the naphthylmethyl ligand. rsc.org This demonstrates how subtle changes in the catalyst structure can steer the reaction down different kinetic pathways to achieve high regioselectivity.

Computational and Theoretical Chemistry Studies of 1 Chloromethyl 3 Methylnaphthalene

Molecular Reactivity Descriptors and Computational Predictions of Chemical Behavior

Investigation of Hyperconjugation and Resonance Effects on Reactivity

Hyperconjugation, often described as "no-bond resonance," involves the delocalization of sigma (σ) electrons into an adjacent empty or partially filled p-orbital or a pi (π)-orbital. In the context of the carbocation that would be formed from 1-(chloromethyl)-3-methylnaphthalene (the 1-(3-methylnaphthalen-1-yl)methyl cation), both the methyl group and the C-H bonds of the chloromethyl group can participate in hyperconjugation. The methyl group at the 3-position can donate electron density to the naphthalene (B1677914) ring through hyperconjugation, which can in turn stabilize a positive charge at the benzylic position. Computational studies on similar systems, such as toluenium isomers, have shown that the presence of a methyl group leads to a shortening of adjacent carbon-carbon bond lengths in the aromatic ring, providing evidence for hyperconjugation. nih.gov This electron-donating effect of the methyl group enhances the stability of the carbocation intermediate that may form during nucleophilic substitution reactions.

The interplay of these electronic effects can be quantitatively assessed through computational methods such as Density Functional Theory (DFT). Calculations can provide insights into the charge distribution and geometry of the molecule and its potential intermediates.

Table 1: Calculated Properties for a Model Benzylic Carbocation

PropertyCalculated ValueSignificance
C-C Bond Length (Benzylic C to Ring C)~1.40 ÅShorter than a typical C-C single bond (~1.54 Å), indicating partial double bond character due to resonance.
Mulliken Charge on Benzylic CarbonPositive (e.g., +0.25)Indicates the electrophilic nature of this carbon, which is the site of nucleophilic attack.
Mulliken Charge on Naphthalene RingDelocalized PositiveShows that the positive charge is not localized on the benzylic carbon but is spread across the aromatic system.

Note: The values in this table are illustrative and based on general findings for similar benzylic carbocations from computational studies. Specific values for this compound would require dedicated calculations.

In Silico Exploration and Validation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating and validating reaction mechanisms. For this compound, the primary reaction of interest is nucleophilic substitution, which can proceed through either an SN1 (unimolecular nucleophilic substitution) or an SN2 (bimolecular nucleophilic substitution) mechanism. The preferred pathway is dependent on several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. libretexts.org

Benzylic halides are known to undergo reactions via both SN1 and SN2 pathways, and the outcome can be sensitive to the specific reaction conditions. quora.comstackexchange.com Computational modeling can help predict which mechanism is more likely for this compound under a given set of conditions.

In Silico Validation of the SN1 Mechanism:

The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.com Computational exploration of this pathway for this compound would involve:

Modeling the Carbocation Intermediate: The geometry and energy of the 1-(3-methylnaphthalen-1-yl)methyl carbocation would be calculated. The stability of this carbocation is a key determinant of the feasibility of the SN1 pathway. vedantu.com

Calculating the Activation Energy: The energy barrier for the dissociation of the C-Cl bond to form the carbocation would be determined. A lower activation energy would suggest a more favorable SN1 reaction.

Solvent Effects: The influence of the solvent on the stability of the carbocation and the transition state can be modeled using implicit or explicit solvent models. Polar protic solvents are known to favor the SN1 mechanism by stabilizing the ionic intermediates. libretexts.org

In Silico Validation of the SN2 Mechanism:

The SN2 mechanism is a one-step concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com Computational investigation of this mechanism would entail:

Locating the Transition State: The geometry and energy of the pentacoordinate transition state, where the nucleophile is forming a bond and the chloride is breaking its bond with the benzylic carbon, would be calculated.

Calculating the Activation Energy: The energy difference between the reactants and the transition state would provide the activation energy for the SN2 pathway.

Steric Hindrance: The model would inherently account for the steric hindrance around the reaction center, which is a critical factor in SN2 reactions.

By comparing the calculated activation energies for both the SN1 and SN2 pathways, a prediction can be made about the dominant reaction mechanism. For instance, if the activation energy for the SN1 pathway is significantly lower than that for the SN2 pathway, the reaction would be predicted to proceed primarily through the SN1 mechanism.

Recent computational studies on the reactions of chloromethyl naphthalene derivatives have also explored palladium-catalyzed nucleophilic dearomatization reactions that proceed via η³-benzylpalladium intermediates, showcasing the complexity of reaction pathways that can be elucidated through in silico methods. acs.orgacs.org

Table 2: Comparison of SN1 and SN2 Reaction Parameters for a Model Benzylic Halide

ParameterSN1 MechanismSN2 Mechanism
Number of Steps TwoOne
Intermediate CarbocationNone (Transition State)
Rate Determining Step Formation of CarbocationNucleophilic Attack
Stereochemistry RacemizationInversion of Configuration
Favored by Weak nucleophiles, polar protic solventsStrong nucleophiles, polar aprotic solvents

This table summarizes the key differences between the two mechanisms that can be investigated and validated using computational approaches.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment and connectivity of each atom in 1-(chloromethyl)-3-methylnaphthalene can be determined.

One-dimensional NMR provides fundamental information about the number and type of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum reveals the chemical shift, integration (number of protons), and multiplicity (splitting pattern) for each unique proton environment. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) core, the benzylic protons of the chloromethyl group, and the protons of the methyl group. The substitution pattern on the naphthalene ring influences the chemical shifts and coupling constants of the aromatic protons, allowing for their specific assignment. The chloromethyl group's protons typically appear as a singlet around 4.9-5.1 ppm, while the methyl group's protons also present as a singlet at approximately 2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments. While specific experimental data for this compound is not widely published, predictions can be made based on data from related compounds like 1-(chloromethyl)naphthalene (B51744) and 1-methylnaphthalene (B46632). chemicalbook.comchemicalbook.com The spectrum would display signals for the ten aromatic carbons, the chloromethyl carbon, and the methyl carbon. The carbon of the chloromethyl group is expected in the range of 40-46 ppm, and the methyl carbon signal would appear around 20 ppm. The aromatic region would show ten distinct signals, with quaternary carbons identifiable by their lower intensity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₂Cl~4.95 (s, 2H)~45.0
-CH₃~2.50 (s, 3H)~20.0
Aromatic-H~7.40 - 8.10 (m, 6H)-
Aromatic-C-~124.0 - 135.0

Note: Predicted values are based on structure-property relationships and data from similar compounds. 's' denotes singlet, 'm' denotes multiplet.

Two-dimensional NMR experiments are crucial for resolving signal overlap and establishing atomic connectivity, which is essential for confirming the substitution pattern.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It is particularly useful for assigning adjacent protons on the naphthalene ring, helping to distinguish between the different aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique definitively links each proton signal to its corresponding carbon signal, confirming assignments made in the 1D spectra. mdpi.com For instance, it would connect the singlet at ~4.95 ppm to the chloromethyl carbon signal at ~45.0 ppm.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nist.gov For this compound (C₁₂H₁₁Cl), the molecular weight is 190.67 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 192 with about one-third the intensity of the molecular ion peak would be expected, confirming the presence of one chlorine atom.

The primary fragmentation pathway involves the loss of a chlorine radical (•Cl) to form a stable naphthylmethyl carbocation. This results in a prominent base peak at m/z 155 (C₁₂H₁₁⁺). Further fragmentation of this ion could occur, but the m/z 155 peak is expected to dominate the spectrum.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/z Ion Formula Identity Notes
192[C₁₂H₁₁³⁷Cl]⁺Molecular Ion (³⁷Cl isotope)Confirms presence of chlorine
190[C₁₂H₁₁³⁵Cl]⁺Molecular Ion (³⁵Cl isotope)-
155[C₁₂H₁₁]⁺[M-Cl]⁺Expected Base Peak

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit several key absorption bands.

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) correspond to the stretching of C-H bonds on the naphthalene ring.

Aliphatic C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching of the methyl and chloromethyl groups.

Aromatic C=C Stretch: A series of sharp peaks between 1400 and 1650 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring system.

C-Cl Stretch: A strong absorption band in the region of 650-800 cm⁻¹ is indicative of the C-Cl bond in the chloromethyl group.

Out-of-Plane Bending: The pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the naphthalene ring.

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and isomers, as well as for assessing its purity and monitoring the progress of a chemical reaction.

Gas chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. orgsyn.org The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. libretexts.org

For the analysis of chloromethylnaphthalenes, a non-polar or medium-polarity capillary column (e.g., one with a polyphenylmethylsilicone stationary phase) is typically used. libretexts.org The retention time—the time it takes for the compound to travel through the column—is a characteristic property under a specific set of conditions (e.g., temperature program, carrier gas flow rate).

GC is highly effective for:

Purity Assessment: The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

Isomer Separation: GC can often separate structural isomers, such as different isomers of chloromethyl-methylnaphthalene, which may be formed as byproducts during synthesis.

Reaction Monitoring: By taking aliquots from a reaction mixture over time and analyzing them by GC, one can monitor the consumption of reactants and the formation of products, allowing for the optimization of reaction conditions.

When coupled with a mass spectrometer (GC-MS), the technique provides not only separation and quantification but also definitive identification of each separated component based on its mass spectrum. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the assessment of the purity of this compound and for its quantitative determination. This technique offers high resolution and sensitivity, allowing for the separation of the target compound from starting materials, by-products, and other impurities that may be present in a reaction mixture or a final product.

A common approach for the analysis of naphthalene derivatives is reversed-phase HPLC. google.com In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For the analysis of chloromethylnaphthalene isomers, an octadecylsilane (B103800) (ODS or C18) bonded silica (B1680970) column is often employed as the stationary phase. google.com The separation is typically achieved using a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. google.com

A specific method for separating 1-chloromethylnaphthalene from its isomers has been developed using an octadecylsilane chemically bonded silica filler as the stationary phase and a methanol-water solution as the mobile phase, with the methanol content ranging from 65% to 75% by volume. google.com Detection is commonly carried out using an ultraviolet (UV) detector, with a wavelength set to a value where the naphthalene ring system exhibits strong absorbance, such as 260 nm. google.com While this method was developed for the 2-chloro isomer, its principles are directly applicable to the analysis of this compound.

The quantitative analysis of this compound can be performed by creating a calibration curve using standards of known concentration. By comparing the peak area of the analyte in a sample to the calibration curve, its precise concentration can be determined. For instance, in the analysis of a crude product of 1-chloromethylnaphthalene, HPLC with an external standard method was used to determine a content of 75.56%. google.com

Table 1: Illustrative HPLC Parameters for Analysis of Chloromethylnaphthalene Isomers

ParameterValue
Stationary Phase Octadecylsilane (ODS-3, C18)
Mobile Phase Methanol:Water (75:25 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 260 nm
Injection Volume 5 µL
Data adapted from a method for separating chloromethylnaphthalene isomers. google.com

Thin Layer Chromatography (TLC) for Rapid Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique frequently utilized for monitoring the progress of chemical reactions, including the synthesis of this compound. derpharmachemica.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture at various time points.

The choice of the mobile phase, or eluent, is critical for achieving good separation of the components on the TLC plate. merckmillipore.com For nonpolar compounds like naphthalene derivatives, a common starting point is a mixture of a nonpolar solvent, such as hexane (B92381) or heptane, and a slightly more polar solvent, like ethyl acetate (B1210297) or dichloromethane. biotage.com The optimal solvent system is one that results in the clear separation of the spots corresponding to the different components of the reaction mixture.

Visualization of the separated spots on the TLC plate is necessary as most organic compounds are colorless. silicycle.comlibretexts.org Due to the aromatic nature of the naphthalene ring system, this compound is expected to be UV-active. silicycle.com Therefore, a non-destructive method of visualization involves shining short-wave UV light (254 nm) on the TLC plate, which will cause the fluorescent indicator in the plate to glow, and the UV-absorbing spots will appear as dark patches. silicycle.comyoutube.com

For compounds that are not UV-active or for better visualization, destructive methods involving chemical stains can be employed. silicycle.comlibretexts.org An iodine chamber can be used, where the iodine vapor reacts with the organic compounds to produce yellowish-brown spots. libretexts.org Alternatively, a permanganate (B83412) stain can be effective for compounds with functional groups susceptible to oxidation. libretexts.org

By spotting the reaction mixture on a TLC plate at different time intervals and eluting it with an appropriate solvent system, a chemist can visually track the disappearance of the starting material spot and the appearance of the product spot, thus determining when the reaction is complete. derpharmachemica.com

Table 2: General TLC Solvents and Visualization Methods for Aromatic Compounds

CategoryExamplesApplication Notes
Mobile Phase Solvents Hexane/Ethyl Acetate, Toluene, DichloromethaneThe ratio of solvents is adjusted to achieve optimal separation. Different solvent systems can offer different selectivities. biotage.com
Non-destructive Visualization UV Light (254 nm)Effective for aromatic and conjugated compounds, which appear as dark spots on a fluorescent background. silicycle.comyoutube.com
Destructive Visualization Iodine Vapor, Permanganate StainIodine is a general stain for many organic compounds. Permanganate reacts with oxidizable functional groups. libretexts.org

X-ray Crystallography for Precise Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision. mdpi.commdpi.com

While no specific X-ray crystallographic data for this compound has been found in the searched literature, the principles of the technique can be illustrated by examining the crystal structure of related naphthalene derivatives. For example, the crystal structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was determined by single-crystal X-ray diffraction, revealing that it crystallizes in the monoclinic system with the space group P21/c. mdpi.com In this structure, the naphthalene system is nearly planar. mdpi.com

Similarly, studies on other substituted naphthalenes provide insight into the kind of data that can be obtained. For instance, the crystal structure of naphthalene itself has been extensively studied, showing a monoclinic prismatic crystal system with the space group P21/a. royalsocietypublishing.org X-ray diffraction studies on liquid naphthalene derivatives have also been conducted to understand the short-range molecular arrangement. researchgate.nettandfonline.com

The successful application of X-ray crystallography to this compound would require the growth of a suitable single crystal, which can sometimes be a challenging step. If successful, the resulting crystallographic data would provide definitive proof of its molecular structure.

Table 3: Illustrative Crystal Data for a Naphthalene Derivative

ParameterValue
Compound Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Crystal System Monoclinic
Space Group P21/c
Dihedral Angle (Naphthalene to Triazole) 67.1(2)°
Dihedral Angle (Naphthalene to Phenyl) 63.9(2)°
Data from a study on a substituted naphthalene. mdpi.com

Synthetic Utility and Applications in Advanced Organic Chemistry Research

Intermediate in the Synthesis of Complex Organic Molecules

The chloromethyl group at the 1-position of the naphthalene (B1677914) core is a reactive electrophilic site, making the compound an excellent building block for constructing larger, more functionalized molecules. The presence of the methyl group at the 3-position provides an additional point of substitution that can be used to fine-tune the steric and electronic properties of the final products.

1-(Chloromethyl)naphthalene (B51744) and its derivatives are recognized as important intermediates in the synthesis of various pharmaceutical and agrochemical products. google.comnih.gov For instance, derivatives of 1-chloromethylnaphthalene have been condensed with anilines and heteroaryls to produce compounds evaluated for potential antifungal activity. derpharmachemica.com The core structure is also related to the antifungal drug Naftifine, which contains an N-methyl-N-(1-naphthylmethyl)amine moiety. niscpr.res.in

By analogy, 1-(chloromethyl)-3-methylnaphthalene would serve as a key precursor for introducing the 3-methyl-1-naphthylmethyl group into target molecules. This structural motif could be valuable in drug discovery and agrochemical research, where modifying a lead compound by adding substituted lipophilic groups like the methylnaphthalene moiety can modulate biological activity, selectivity, and pharmacokinetic properties. The methyl group at the 3-position could influence binding interactions with biological targets or alter metabolic pathways compared to the unsubstituted analogue.

The chloromethyl group is readily converted into other functional groups, notably aldehydes and carboxylic acids, which are themselves pivotal intermediates. google.com

Naphthyl Aldehydes: A common method to convert 1-chloromethylnaphthalene to 1-naphthaldehyde (B104281) is the Sommelet reaction, which involves reacting the chloromethyl compound with hexamethylenetetramine, followed by hydrolysis. orgsyn.org This reaction proceeds via the formation of a quaternary ammonium (B1175870) salt, which is then hydrolyzed to yield the aldehyde. This process is expected to be directly applicable to this compound to produce 3-methyl-1-naphthaldehyde.

Naphthyl Carboxylic Acids and Esters: Once the aldehyde is formed, it can be readily oxidized to the corresponding carboxylic acid, 3-methyl-1-naphthoic acid, using standard oxidizing agents. The synthesis of 1-naphthoic acid from precursors like 1-methylnaphthalene (B46632) or via carboxylation of naphthalene derivatives is well-established. orgsyn.orggoogle.comorgsyn.org The resulting carboxylic acid can then be converted to a variety of esters through Fischer esterification or by activation with reagents like thionyl chloride followed by reaction with an alcohol. These transformations provide access to a broad class of compounds with applications ranging from chemical synthesis to materials science. google.comsigmaaldrich.com

Table 1: Synthetic Pathway from this compound to Derivatives

Starting Material Reagents Product Product Type
This compound 1. Hexamethylenetetramine 2. HCl, H₂O 3-Methyl-1-naphthaldehyde Aldehyde
3-Methyl-1-naphthaldehyde e.g., KMnO₄ or CrO₃ 3-Methyl-1-naphthoic acid Carboxylic Acid

The electrophilic nature of the benzylic chloride allows for straightforward nucleophilic substitution reactions to form carbon-nitrogen bonds, yielding various nitrogen-containing derivatives. google.com

Naphthylamines: this compound can react with ammonia, primary amines, or secondary amines to yield the corresponding 1-naphthylmethylamines. niscpr.res.ingoogle.com For example, the reaction with various substituted anilines in the presence of a base like potassium carbonate has been used to synthesize N-aryl-N-(1-naphthylmethyl)amines. derpharmachemica.com Such derivatives are precursors to dyes and can be of interest as components in lubricants. google.com

Acetonitriles and Acetamides: Reaction with sodium or potassium cyanide provides a direct route to (3-methylnaphthalen-1-yl)acetonitrile. google.com This nitrile is a versatile intermediate that can be hydrolyzed under acidic or basic conditions to produce (3-methylnaphthalen-1-yl)acetic acid or hydrated to form (3-methylnaphthalen-1-yl)acetamide. google.com These derivatives are valuable in further synthetic applications.

Table 2: Synthesis of Nitrogen-Containing Derivatives

Reagent Product Class General Reaction
Amine (RNH₂) N-Substituted Naphthylmethylamine C₁₀H₆(CH₃)CH₂Cl + RNH₂ → C₁₀H₆(CH₃)CH₂NHR
Cyanide (NaCN) Naphthylacetonitrile C₁₀H₆(CH₃)CH₂Cl + NaCN → C₁₀H₆(CH₃)CH₂CN

While direct conversion of the chloromethyl group to a selenated analogue is not a standard transformation, naphthalene derivatives containing chalcogens (sulfur, selenium) are valuable in materials science and drug discovery. The synthesis of such compounds typically involves the direct chalcogenylation of an activated naphthalene ring, such as a naphthol or naphthylamine, rather than substitution at a chloromethyl group.

However, this compound could be first converted to other functional groups that are more amenable to chalcogenylation. For instance, conversion to the corresponding amine (3-methyl-1-naphthylamine) would provide a substrate for subsequent reactions to introduce selenium or sulfur atoms onto the naphthalene ring system.

Applications in Polymer Chemistry and Materials Science

The reactive halogen atom in benzylic chlorides makes them suitable for initiating certain types of polymerization reactions, allowing for the creation of polymers with a naphthalene moiety at one end of the chain.

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.edunih.gov The process is typically initiated by an alkyl halide in the presence of a transition metal catalyst, such as a copper(I) complex. nih.govmdpi.com

Benzylic chlorides like 1-chloromethylnaphthalene serve as effective initiators for ATRP. chemicalbook.com The carbon-chlorine bond is activated by the transition metal catalyst to generate a radical that initiates the polymerization of monomers like styrene (B11656) or various acrylates. cmu.educhemicalbook.com Because the initiation event attaches the initiator fragment to the polymer chain, using this compound would result in polymer chains end-capped with a 3-methyl-1-naphthylmethyl group.

This end-functionalization is useful for several reasons:

Fluorescent Tagging: The naphthalene group is fluorescent, allowing the resulting polymer to be easily detected and quantified. chemicalbook.com

Property Modification: The bulky, aromatic end group can influence the physical properties of the polymer, such as its thermal stability and solubility.

Further Reactions: The naphthalene ring itself can be subjected to further chemical modification after polymerization is complete.

The polymerization of styrene using 1-chloromethylnaphthalene as an initiator in a copper-catalyzed ATRP system has been shown to be well-controlled, with polymer molecular weights increasing linearly with monomer conversion and narrow molecular weight distributions (polydispersity index ~1.17–1.30). chemicalbook.com It is expected that this compound would exhibit similar efficacy as an ATRP initiator.

Table 3: Role of this compound in ATRP

Feature Description
Initiator Type Alkyl Halide (Benzylic Chloride)
Polymerization Method Atom Transfer Radical Polymerization (ATRP)
Mechanism The C-Cl bond is reversibly cleaved by a transition metal catalyst (e.g., Cu(I) complex) to form a propagating radical.
Resulting Polymer End-functionalized polymer with a terminal 3-methyl-1-naphthylmethyl group.

| Common Monomers | Styrene, (Meth)acrylates |

Functional Monomers for the Synthesis of Advanced Polymeric Materials (Information on 1-(Chloromethyl)naphthalene)

The structural analogue, 1-(chloromethyl)naphthalene, has been investigated as a key component in polymer synthesis. Its reactive chloromethyl group allows it to function as an effective initiator in controlled radical polymerization techniques.

Detailed Research Findings for 1-(Chloromethyl)naphthalene:

Notably, 1-(chloromethyl)naphthalene has been successfully employed as an initiator for the atom transfer radical polymerization (ATRP) of styrene. chemicalbook.com In these studies, the polymerization process, catalyzed by a copper complex (CuCl/PMDETA), demonstrated good control, leading to polystyrenes with molecular weights that increase linearly with monomer conversion and relatively narrow polydispersity indices (1.17–1.30). chemicalbook.com This indicates that the naphthalene-based initiator provides a controlled start to the growing polymer chains.

The general principle involves the cleavage of the C-Cl bond to generate a radical that initiates the polymerization of monomer units like styrene. The presence of the bulky naphthalene moiety can influence the properties of the resulting polymer. While naphthalene-based polymers have been synthesized for applications such as catalytic supports, specific studies detailing the incorporation of this compound as a monomer are absent. nih.gov

Contribution to Fundamental Organic Chemistry Principles (Based on 1-(Chloromethyl)naphthalene)

The reactivity of the chloromethylnaphthalene scaffold has been utilized to explore fundamental concepts in organic chemistry, including reaction mechanisms, regioselectivity, and the reactivity of aromatic systems.

Probing and Understanding Complex Reaction Mechanisms and Regioselectivity

Palladium-catalyzed reactions involving 1-(chloromethyl)naphthalene have served as a platform for studying and controlling regioselectivity in nucleophilic aromatic substitution. Research has shown that the reaction of 1-(chloromethyl)naphthalenes with (hetero)arylacetonitriles can be directed to yield either para- or ortho-acylated naphthalene products. chemicalbook.com The outcome is determined by the choice of phosphine (B1218219) ligand on the palladium catalyst. A sterically bulky ligand favors the formation of the para-substituted product, whereas a less bulky ligand directs the reaction to the ortho position. chemicalbook.com

This ligand-controlled regioselectivity provides a powerful tool for synthetic chemists and offers insights into the steric and electronic factors that govern the transition state of these complex catalytic cycles.

Furthermore, palladium-catalyzed reactions of chloromethyl naphthalene derivatives have been developed to achieve nucleophilic dearomatization, proceeding through η³-benzylpalladium intermediates. This represents a novel strategy for creating functionalized alicyclic compounds from aromatic precursors.

Advancing Knowledge of Aromatic System Reactivity and Functionalization

The synthesis of 1-(chloromethyl)naphthalene itself involves the electrophilic substitution on the naphthalene ring, a fundamental reaction in aromatic chemistry. Common synthetic routes include the chloromethylation of naphthalene using reagents like formaldehyde (B43269) and hydrochloric acid, often in the presence of a catalyst. orgsyn.orggoogle.comgoogle.comderpharmachemica.com The conditions of this reaction must be carefully controlled to achieve monosubstitution at the desired alpha-position, providing a practical example of reactivity and regioselectivity in naphthalene chemistry.

The resulting 1-(chloromethyl)naphthalene is a versatile intermediate for further functionalization of the naphthalene core. google.com It serves as a precursor for a wide range of derivatives, including naphthaldehyde, naphthoic acid, and various amines, demonstrating the utility of the chloromethyl group as a reactive handle for introducing diverse functionalities onto the aromatic ring system. google.comgoogle.com

While these findings for 1-(chloromethyl)naphthalene are significant, the specific influence of a methyl group at the 3-position on these processes remains unstudied. Such a substituent would be expected to exert both electronic (electron-donating) and steric effects, potentially altering the reactivity and regioselectivity of the compound in polymerization and other organic reactions. However, without dedicated research on this compound, these potential effects remain hypothetical.

Q & A

Basic: What experimental methodologies are recommended to determine the environmental persistence of 1-(Chloromethyl)-3-methylnaphthalene?

Answer:
To assess environmental persistence, measure physicochemical properties such as:

  • LogP (octanol-water partition coefficient): Use shake-flask or HPLC methods per OECD Guideline 117 .
  • Vapor pressure: Employ gas saturation techniques or predictive tools like EPI Suite .
  • Hydrolysis half-life: Conduct stability studies in buffered aqueous solutions at varying pH and temperatures (e.g., 25°C, 50°C) .

Comparative analysis with structurally analogous chlorinated naphthalenes (e.g., 1-chloronaphthalene) can refine predictive models for biodegradation and bioaccumulation potential .

Advanced: How can computational chemistry resolve contradictions in reported metabolic pathways of this compound across species?

Answer:
Conflicting metabolic data (e.g., cytochrome P450 vs. glutathione conjugation dominance) require:

  • Species-specific metabolomics: Use LC-MS/MS to profile metabolites in hepatic microsomes from rats, mice, and humans .
  • Isotope labeling: Track 13C^{13}\text{C}-labeled compound to identify primary metabolic routes (e.g., oxidative dechlorination vs. methyl group hydroxylation) .
  • Enzyme inhibition assays: Apply CYP450 inhibitors (e.g., ketoconazole) to isolate dominant pathways .
SpeciesDominant PathwayKey MetaboliteReference
RatCYP2E1 oxidation3-Methylnaphthalene-1-carboxylic acid
HumanGST-mediated conjugationS-(Chloromethyl) glutathione adduct

Basic: What in vitro models are suitable for evaluating the acute cytotoxicity of this compound?

Answer:

  • Cell lines: HepG2 (hepatic), A549 (respiratory), and primary human bronchial epithelial cells .
  • Assays:
    • MTT/WST-1 for viability.
    • ROS detection using DCFH-DA probes.
    • Caspase-3/7 activity for apoptosis .
  • Controls: Include naphthalene (positive control) and solvent-only (negative control).

Dose-response curves should span 0.1–100 µM, with IC50_{50} calculations using nonlinear regression .

Advanced: How can regioselectivity be optimized in Friedel-Crafts alkylation to synthesize this compound derivatives?

Answer:
To minimize polychlorinated byproducts:

  • Catalyst screening: Test Lewis acids (AlCl3_3, FeCl3_3) and Brønsted acids (H2_2SO4_4) in dichloromethane .
  • Temperature control: Maintain -10°C to suppress electrophilic overactivation .
  • In situ monitoring: Use 1H^1\text{H}-NMR to track intermediates and optimize reaction time .
CatalystYield (%)Regioselectivity (3-methyl:others)Reference
AlCl3_3789:1
FeCl3_3657:1

Basic: What analytical techniques validate the purity of this compound in synthetic batches?

Answer:

  • GC-MS: Electron ionization (70 eV) with DB-5 column (30 m × 0.25 mm) .
  • HPLC: C18 column, UV detection at 254 nm, mobile phase acetonitrile/water (70:30) .
  • Elemental analysis: Confirm C, H, Cl content (±0.3% theoretical) .

Advanced: What mechanistic insights explain the photodegradation behavior of this compound in aquatic environments?

Answer:

  • UV-Vis spectroscopy: Identify λmax_{\text{max}} for photoactivity (e.g., 290 nm in water) .
  • Quantum yield calculation: Use actinometry (ferrioxalate) under simulated sunlight .
  • Degradation products: Detect chlorinated quinones via LC-TOF-MS and assess ecotoxicity using Daphnia magna assays .

Basic: How are conflicting epidemiological data on occupational exposure to chlorinated naphthalenes reconciled?

Answer:

  • Meta-analysis: Pool data from cohort studies (e.g., rubber manufacturing) using random-effects models .
  • Exposure biomarkers: Measure urinary 1-naphthol and adjust for smoking status .
  • Risk of bias assessment: Apply ATSDR criteria (Table C-6/C-7) to exclude studies with unblinded exposure assessments .

Advanced: What role does the chloromethyl group play in the genotoxicity of this compound?

Answer:

  • Ames test: Use TA98 and TA100 strains ± S9 metabolic activation to assess mutagenicity .
  • Comet assay: Evaluate DNA strand breaks in human lymphocytes exposed to 10–100 µM .
  • Molecular docking: Simulate DNA adduct formation (e.g., with guanine N7) using AutoDock Vina .

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